molecular formula C7HF12IO3 B6343227 8-Iodoperfluoro-6-oxaoctanoic acid CAS No. 948014-44-6

8-Iodoperfluoro-6-oxaoctanoic acid

Cat. No.: B6343227
CAS No.: 948014-44-6
M. Wt: 487.97 g/mol
InChI Key: CDMHOXRIGWSKAZ-UHFFFAOYSA-N
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Description

8-Iodoperfluoro-6-oxaoctanoic acid is a chemical compound with the molecular formula C7HF12IO3 and a molecular weight of 487.97 g/mol . This compound is characterized by its unique structure, which includes a perfluorinated carbon chain and an iodine atom.

Chemical Reactions Analysis

8-Iodoperfluoro-6-oxaoctanoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Iodoperfluoro-6-oxaoctanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Iodoperfluoro-6-oxaoctanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biomolecules, potentially leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

8-Iodoperfluoro-6-oxaoctanoic acid can be compared with other similar compounds, such as perfluorooctanoic acid and other perfluorinated carboxylic acids. These compounds share some structural similarities but differ in their specific functional groups and properties. The presence of the iodine atom in this compound makes it unique and may contribute to its distinct chemical and biological activities .

Similar compounds include:

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-5-(1,1,2,2-tetrafluoro-2-iodoethoxy)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF12IO3/c8-2(9,1(21)22)3(10,11)4(12,13)6(16,17)23-7(18,19)5(14,15)20/h(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMHOXRIGWSKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(OC(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF12IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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